molecular formula C17H16N2O3 B2599589 1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid CAS No. 2319851-53-9

1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid

Cat. No.: B2599589
CAS No.: 2319851-53-9
M. Wt: 296.326
InChI Key: DTEUUHAJIOWJJS-UHFFFAOYSA-N
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Description

1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid typically involves the reaction of indoline derivatives with p-tolyl isocyanate. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid is unique due to the presence of both the p-tolylcarbamoyl and carboxylic acid groups on the indoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid is a compound derived from the indoline family, known for its diverse biological activities. This article explores its biological activity, particularly its potential as an antiviral and anticancer agent, supported by various studies and data.

Chemical Structure

The compound features an indoline core with a p-tolylcarbamoyl group and a carboxylic acid moiety, which are critical for its biological interactions. The structural formula can be represented as follows:

C16H16N2O2\text{C}_{16}\text{H}_{16}\text{N}_{2}\text{O}_{2}

Antiviral Activity

Recent studies have shown that indole derivatives exhibit significant antiviral properties. For instance, indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, demonstrating that modifications at specific positions on the indole core can enhance antiviral activity. The introduction of substituents at the C3 position notably improved the binding affinity to the integrase active site, leading to lower IC50 values (e.g., 0.13 μM for optimized derivatives) .

Table 1: Antiviral Activity of Indole Derivatives

CompoundIC50 (μM)Mechanism of Action
Indole-2-carboxylic acid6.85Inhibition of HIV-1 integrase strand transfer
Optimized derivative (20a)0.13Enhanced binding to integrase active site

Anticancer Activity

The anticancer potential of indole derivatives has also been investigated. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. Studies indicate that these compounds can induce apoptosis and inhibit cell proliferation through multiple pathways, including cell cycle arrest and modulation of apoptotic proteins.

Case Study: IMB-1406
IMB-1406, an indole derivative, was evaluated for its anticancer activity against several human cancer cell lines (A549, MCF-7, DU145, HepG2). It demonstrated remarkable inhibition rates (up to 100%) and low IC50 values (6.92–8.99 μM), outperforming standard chemotherapeutics like Sunitinib . The mechanism involved mitochondrial dysfunction and activation of caspases.

Table 2: Anticancer Activity of IMB-1406

Cell LineInhibition Rate (%)IC50 (μM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

Structure-Activity Relationship (SAR)

The biological activity of indole derivatives is closely linked to their chemical structure. Modifications at various positions on the indole ring can significantly alter their pharmacological properties:

  • C3 Position : Introduction of hydrophobic groups enhances binding affinity.
  • C5 Position : Electron-withdrawing groups increase potency against targets like cannabinoid receptors .
  • C6 Position : Halogenation has been shown to improve integrase inhibition significantly .

Properties

IUPAC Name

1-[(4-methylphenyl)carbamoyl]-2,3-dihydroindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-11-5-7-12(8-6-11)18-17(22)19-10-9-13-14(16(20)21)3-2-4-15(13)19/h2-8H,9-10H2,1H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEUUHAJIOWJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCC3=C(C=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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